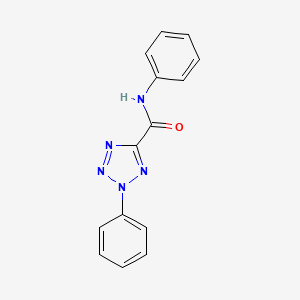

N,2-diphenyl-2H-tetrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N,2-diphenyl-2H-tetrazole-5-carboxamide derivatives involves various chemical strategies aimed at introducing different functional groups to enhance biological activity or to study structure-activity relationships. One approach includes the reaction of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and isomeric N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides, using a Hansch/Free-Wilson model to establish a relationship between structure and antiallergic activity (Ford et al., 1986). Additionally, the compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was synthesized, showcasing the versatility in synthesizing tetrazole carboxamide derivatives and their structural analysis through X-ray diffraction (Prabhuswamy et al., 2016).

Molecular Structure Analysis

The molecular structure of this compound derivatives is often analyzed using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule and its stereochemistry. This analysis is crucial for understanding the compound's potential interactions with biological targets. For instance, the crystal structure and molecular structure of specific derivatives have been stabilized by various hydrogen bond interactions, elucidating the importance of these interactions in the compound's stability and reactivity (Kumara et al., 2016).

Aplicaciones Científicas De Investigación

Antitumor Applications

The synthesis and chemistry of compounds related to N,2-diphenyl-2H-tetrazole-5-carboxamide have demonstrated significant antitumor activity. For instance, the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates produces compounds with curative activity against leukemia, suggesting their potential as broad-spectrum antitumor agents. These compounds may act as prodrug modifications, ring-opening to form active triazenes in aqueous solutions, thereby exhibiting their antitumor effects (Stevens et al., 1984).

Medicinal Chemistry

Tetrazoles, including derivatives of this compound, play a crucial role in medicinal chemistry. They are used as non-classical bioisosteres of carboxylic acids due to their similar acidities but higher lipophilicity and metabolic resistance. This makes them advantageous intermediates in drug design, affecting pharmacokinetics, pharmacodynamics, and the metabolism of drugs. The synthesis and functionalization of 5-substituted tetrazoles have been extensively explored for their applications in organic and medicinal chemistry (Roh, Vávrová, & Hrabálek, 2012).

Photophysical Properties

The solvent effect on absorption and fluorescence spectra of biologically active carboxamides, including compounds similar to this compound, has been studied. These studies help estimate the ground and excited state dipole moments, providing insights into their photophysical properties and potential applications in fluorescence microscopy and other imaging techniques (Patil et al., 2011).

Multicomponent Reactions

The use of multicomponent reactions (MCRs) for preparing substituted tetrazole derivatives, including this compound, highlights the importance of these reactions in accessing novel chemical scaffolds. MCRs provide a convergent approach to generating tetrazole derivatives, which are vital in drug design due to their bioisosteric properties and metabolic stability (Neochoritis, Zhao, & Dömling, 2019).

Synthesis and Evaluation as Antiviral Agents

The synthesis of tetrazole ribonucleosides, including derivatives of this compound, and their evaluation as antiviral agents, represent another critical area of research. These studies provide valuable information on the potential use of tetrazole derivatives in combating viral infections, further underscoring the versatility of tetrazole compounds in therapeutic applications (Poonian et al., 1976).

Mecanismo De Acción

Tetrazoles

are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . They exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . The tetrazole moiety is metabolically more stable than the carboxylic acid group .

Indole derivatives

possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Propiedades

IUPAC Name |

N,2-diphenyltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O/c20-14(15-11-7-3-1-4-8-11)13-16-18-19(17-13)12-9-5-2-6-10-12/h1-10H,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRQHQURDMRSOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498765.png)

![1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane](/img/structure/B2498769.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2498770.png)

![2-(2-ethyl-1,3-thiazol-4-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2498771.png)

![3-((2-(azepan-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498776.png)